Welcome to the BenchChem Online Store!
molecular formula C13H10ClN3 B3050275 N-(Benzimidazol-2-yl)-4-chloroaniline CAS No. 24752-30-5

N-(Benzimidazol-2-yl)-4-chloroaniline

Cat. No. B3050275
M. Wt: 243.69 g/mol
InChI Key: ATZIHMHTBDVWPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07960561B2

Procedure details

The title compound was prepared from 2-chlorobenzimidazole and 4-chloroaniline by Procedure A. The product was isolated by filtration and recrystallisation to give the title compound as a hydrochloride salt (white solid, mp 238-240° C.). MS(ES+) m/z 244 ([M+1]+, 100).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[NH:3][C:4]2[CH:10]=[CH:9][CH:8]=[CH:7][C:5]=2[N:6]=1.[Cl:11][C:12]1[CH:18]=[CH:17][C:15]([NH2:16])=[CH:14][CH:13]=1>>[N:6]1[C:5]2[CH:7]=[CH:8][CH:9]=[CH:10][C:4]=2[NH:3][C:2]=1[NH:16][C:15]1[CH:17]=[CH:18][C:12]([Cl:11])=[CH:13][CH:14]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1NC2=C(N1)C=CC=C2
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC=C(N)C=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The product was isolated by filtration and recrystallisation

Outcomes

Product
Name
Type
product
Smiles
N1=C(NC2=C1C=CC=C2)NC2=CC=C(C=C2)Cl
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.